7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline
Overview
Description
This compound is also known as Xanthinol . It is a drug prepared from theophylline and is used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate .
Synthesis Analysis
The preparation of this compound is done by first synthesizing epichlorohydrin and theophylline 7-(2-hydroxy-3-chloropropyl)-theophylline and reacting this intermediate with N-methylaminoethanol in a second reaction . A technically simpler synthesis is described by first condensing epichlorohydrin with H-IIethylaminoäthanol and without isolation of the halogen-containing alkanolamine thus formed followed by the reaction with theophylline .Molecular Structure Analysis
The IUPAC name of this compound is 7-[2-hydroxy-3-(2-hydroxyethyl-methylamino)propyl]-1,3-dimethylpurine-2,6-dione . The molecular formula is C13H21N5O4 and the molar mass is 311.342 g·mol−1 .Chemical Reactions Analysis
The synthesis of this compound involves a reaction between epichlorohydrin and theophylline to form 7-(2-hydroxy-3-chloropropyl)-theophylline, which is then reacted with N-methylaminoethanol . This process can be technically challenging due to the need for precise temperature control and the instability of the halogenated alkanolamines formed during the reaction .Physical And Chemical Properties Analysis
The compound has a molar mass of 311.342 g·mol−1 . Other physical and chemical properties are not mentioned in the sources.Scientific Research Applications
Enhancement of Theophylline Pharmacology : This compound enhances and multiplies the pharmacological properties of theophylline, impacting both bronchopulmonary and cardiovascular systems (Danila et al., 2000).
Cardiovascular Properties : It possesses potent antiarrhythmic and slight hypotensive properties, along with affinity for α1 and α2 adrenoreceptors (Filipek et al., 1997).
Prophylactic Antiarrhythmic and Hypotensive Activity : The compound demonstrates strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004).
Anti-Inflammatory Potential : It has potential anti-inflammatory properties, reducing inflammatory edema (Danila et al., 2002).
Bronchodilation : This compound has applications in bronchodilation, useful for treating conditions like asthma (Corsano et al., 1994).
Bronchospasmolytic Drug : It is recognized as a bronchospasmolytic drug, effective in treating bronchial spasms (Klingler, 1977).
Tracheal Smooth Muscle Contraction Inhibition : The compound is used in inhibiting tracheal smooth muscle contraction, indicating its role in respiratory therapies (Danila et al., 2000).
Hypolipidemic Effect : It has been observed to decrease cholesterol, atherogenic lipoproteins, and free fatty acids in hyperlipidemic animals (Ryzhenkov et al., 1988).
Antihistaminic Activity : The compound shows potential antihistaminic activity and is being considered for clinical trials (Pascal et al., 1985).
Antimicrobial and Antiviral Applications : It has potential as an antimicrobial and antiviral agent in treating infectious diseases (Ivanchenko, 2018).
Toxicology : The compound demonstrates slight toxicity in various animal species but no significant influence on pre-, peri-, and postnatal development (Habersang et al., 1977).
Histamine H1 Receptor Antagonism : It shows strong antagonism with histamine H1 receptor and endogenous histamine in preliminary screening (Zejc et al., 1976).
properties
IUPAC Name |
7-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-18-14-13(15(25)19(2)16(18)26)22(11-17-14)10-12(24)9-21-5-3-20(4-6-21)7-8-23/h11-12,23-24H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZFYZCYGGHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941887 | |
Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19971-97-2 | |
Record name | Theophylline, 7-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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